

A Technical Guide to Metabolic Flux Analysis Using L-Leucine-2-¹³C,¹⁵N

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: L-Leucine-2-¹³C,¹⁵N

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the principles, applications, and methodologies for utilizing the dual-labeled stable isotope L-Leucine-2-¹³C,¹⁵N in metabolic flux analysis. This powerful tracer enables the simultaneous assessment of protein synthesis, breakdown, and leucine oxidation, offering critical insights into cellular and whole-body metabolism.

Core Principles of L-Leucine-2-¹³C,¹⁵N Tracing

Stable isotope tracers are indispensable tools for quantifying the dynamic rates of metabolic pathways in vivo.^{[1][2][3]} L-Leucine, an essential branched-chain amino acid (BCAA), is of particular interest due to its dual role as a substrate for protein synthesis and a potent signaling molecule, primarily through the activation of the mammalian target of rapamycin (mTOR) pathway.^{[4][5]}

The use of L-Leucine labeled with both Carbon-13 (¹³C) at the carboxyl group and Nitrogen-15 (¹⁵N) at the amino group provides a distinct advantage. This dual labeling allows researchers to trace the fate of both the carbon skeleton and the amino group of leucine simultaneously.

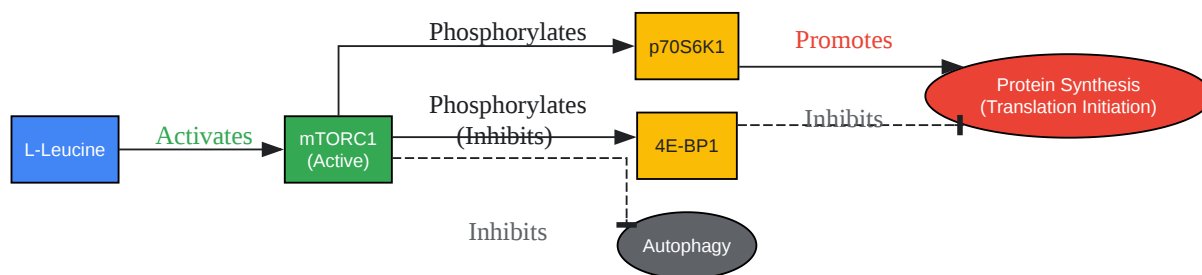
- ¹⁵N Label: When L-Leucine-2-¹³C,¹⁵N is used for protein synthesis, the ¹⁵N is incorporated into the new protein. By measuring the rate of ¹⁵N appearance in protein, one can calculate the rate of protein synthesis. The transamination of leucine can also be tracked by following the ¹⁵N label.

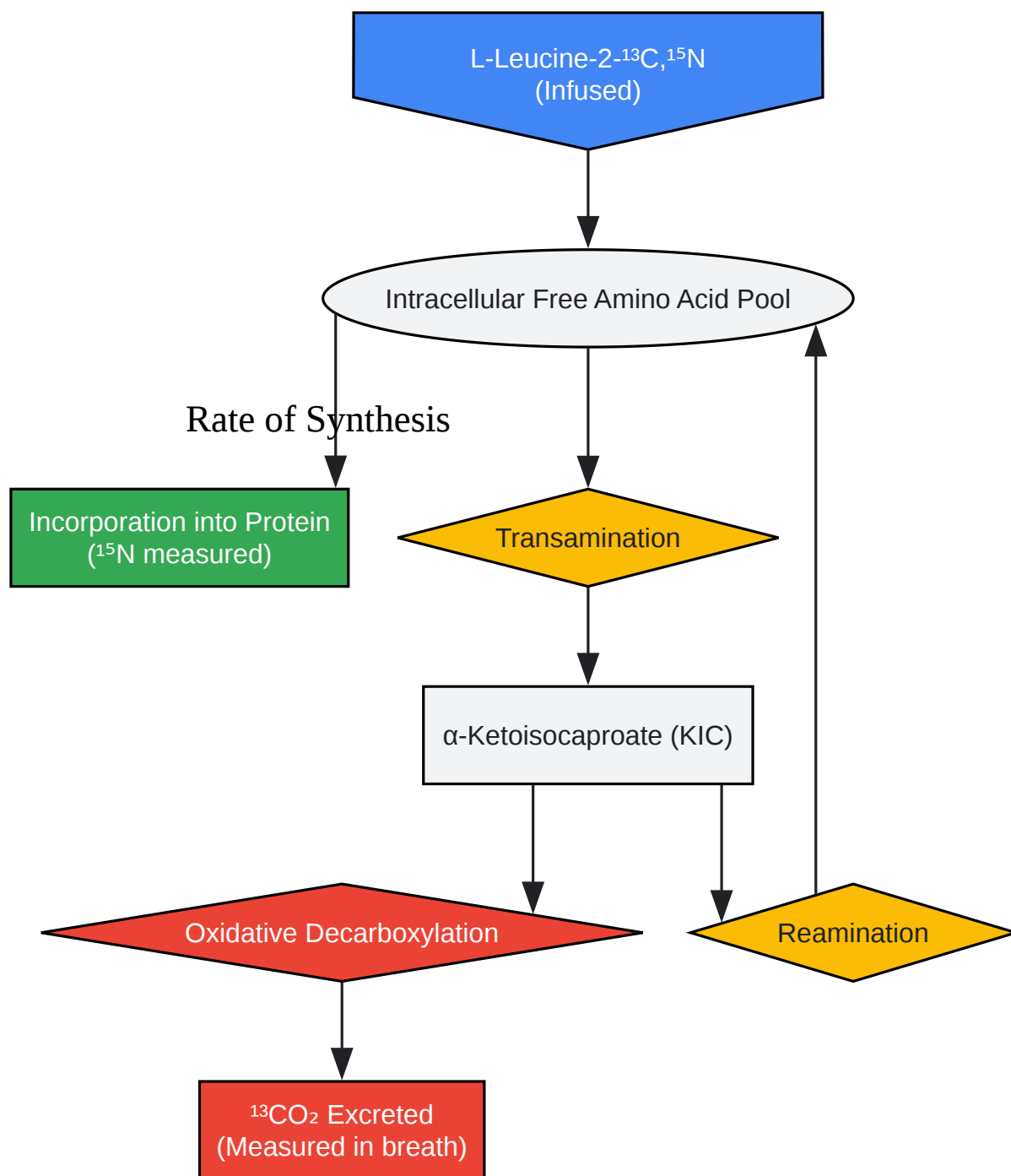
- ¹³C Label: The ¹³C label is located on the carboxyl group. During leucine catabolism, this carboxyl group is released as ¹³CO₂. By measuring the enrichment of ¹³CO₂ in expired air, researchers can quantify the rate of whole-body leucine oxidation.

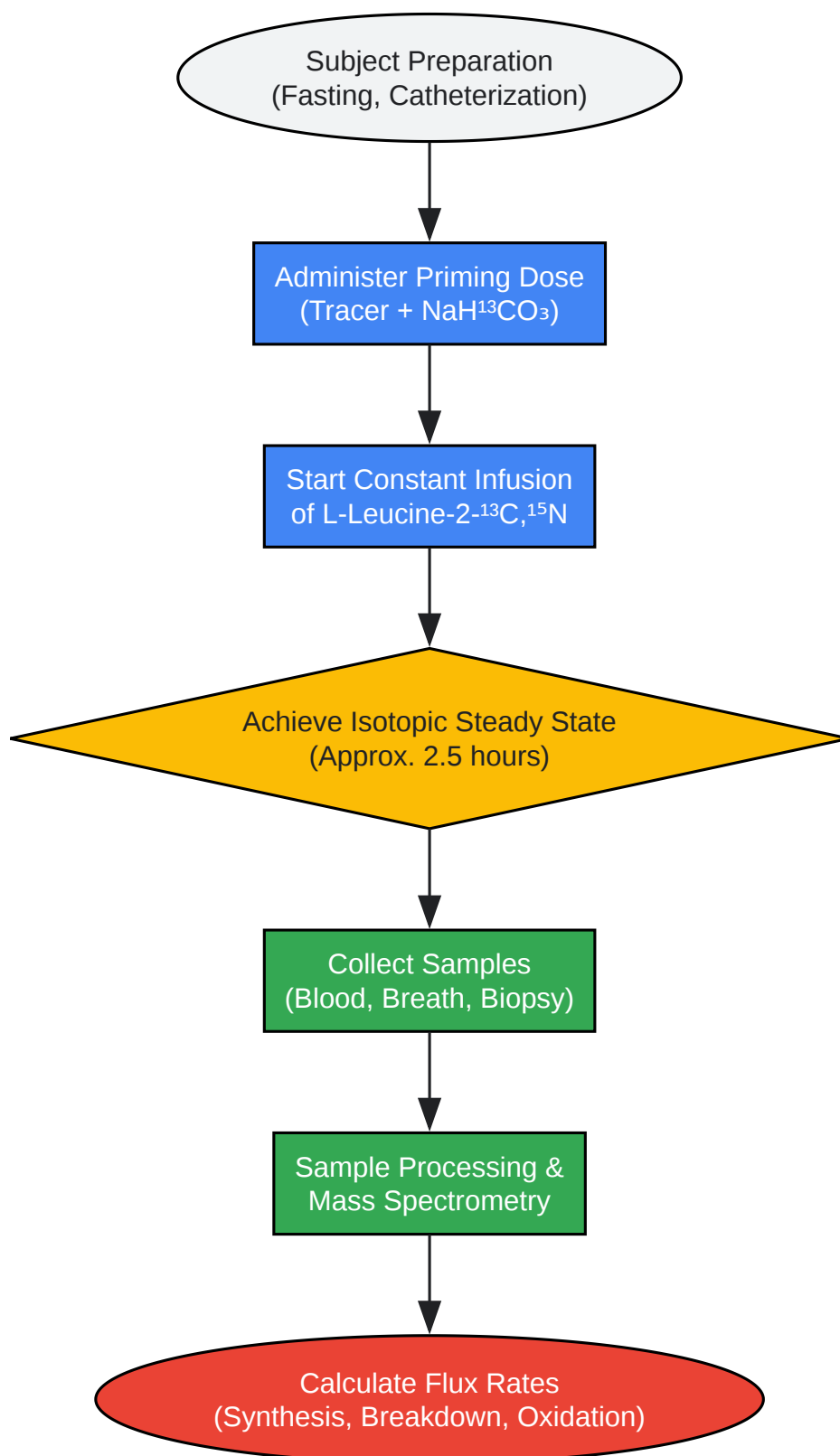
This dual-tracer approach, therefore, allows for a comprehensive analysis of leucine kinetics, including its incorporation into protein (synthesis), its release from protein (breakdown), and its oxidation.

Signaling and Metabolic Pathways

Leucine is a critical regulator of cellular growth and protein homeostasis, primarily by activating the mTOR Complex 1 (mTORC1) signaling cascade. This activation promotes protein synthesis by phosphorylating key downstream targets like p70S6 kinase (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). Understanding this pathway is crucial for interpreting metabolic flux data in the context of anabolic and catabolic states.







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- To cite this document: BenchChem. [A Technical Guide to Metabolic Flux Analysis Using L-Leucine-2- ^{13}C , ^{15}N]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12056736#understanding-metabolic-flux-with-l-leucine-2-13c-15n]

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